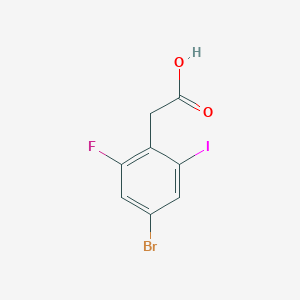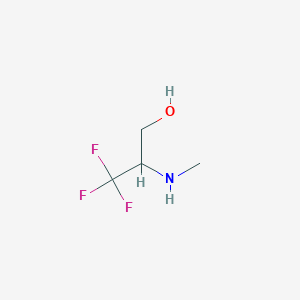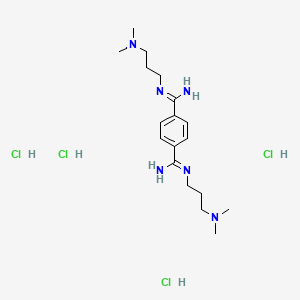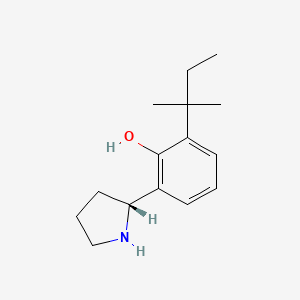
(R)-2-(Tert-pentyl)-6-(pyrrolidin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Tert-pentyl)-6-(pyrrolidin-2-yl)phenol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a phenol group, a pyrrolidine ring, and a tert-pentyl substituent, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Tert-pentyl)-6-(pyrrolidin-2-yl)phenol typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-pentyl group: This step may involve alkylation reactions using tert-pentyl halides or other suitable reagents.
Attachment of the phenol group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones or other oxidized products.
Reduction: The compound may be reduced at various positions, depending on the reagents and conditions used.
Substitution: The phenol group can participate in nucleophilic substitution reactions, while the pyrrolidine ring can undergo various substitution reactions as well.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while reduction of the pyrrolidine ring may produce various reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: It may be investigated as a potential drug candidate for various diseases.
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-2-(Tert-pentyl)-6-(pyrrolidin-2-yl)phenol would depend on its specific applications. For example, if it is used as a drug, its mechanism of action would involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved would depend on the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(Tert-butyl)-6-(pyrrolidin-2-yl)phenol
- ®-2-(Tert-pentyl)-6-(piperidin-2-yl)phenol
- ®-2-(Tert-pentyl)-6-(morpholin-2-yl)phenol
Uniqueness
®-2-(Tert-pentyl)-6-(pyrrolidin-2-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the ®-enantiomer may exhibit different activity compared to the (S)-enantiomer.
Propiedades
Fórmula molecular |
C15H23NO |
|---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
2-(2-methylbutan-2-yl)-6-[(2R)-pyrrolidin-2-yl]phenol |
InChI |
InChI=1S/C15H23NO/c1-4-15(2,3)12-8-5-7-11(14(12)17)13-9-6-10-16-13/h5,7-8,13,16-17H,4,6,9-10H2,1-3H3/t13-/m1/s1 |
Clave InChI |
YZNQCMAGIRZLRU-CYBMUJFWSA-N |
SMILES isomérico |
CCC(C)(C)C1=CC=CC(=C1O)[C@H]2CCCN2 |
SMILES canónico |
CCC(C)(C)C1=CC=CC(=C1O)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


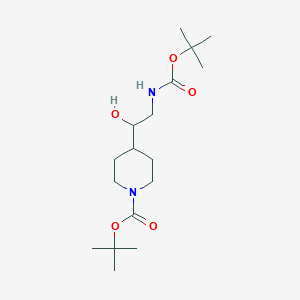
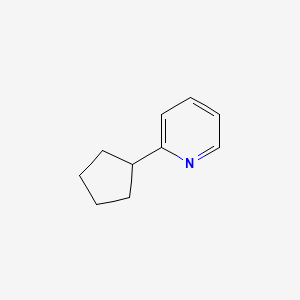

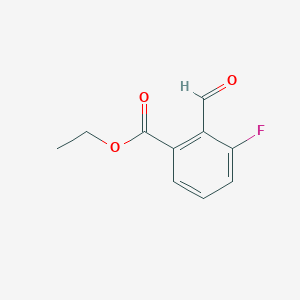
![(7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B15225485.png)
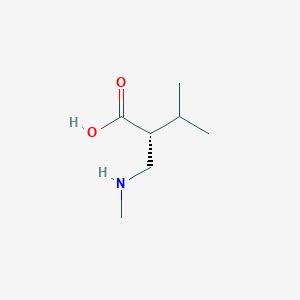
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15225500.png)
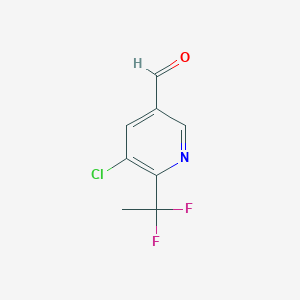
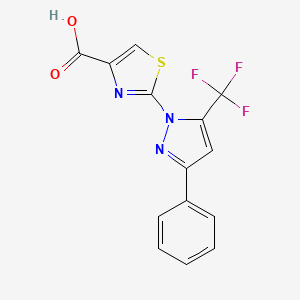
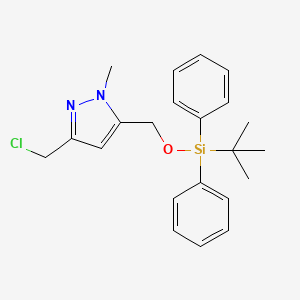
![tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione](/img/structure/B15225540.png)
